molecular formula C6H4ClNO2 B184058 3-Chloroisonicotinic acid CAS No. 88912-27-0

3-Chloroisonicotinic acid

Cat. No.: B184058
CAS No.: 88912-27-0
M. Wt: 157.55 g/mol
InChI Key: MYAZXWFEMDJTFE-UHFFFAOYSA-N
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Description

3-Chloroisonicotinic acid is a chemical compound with the molecular formula C6H4ClNO2 . It has an average mass of 157.555 Da and a mono-isotopic mass of 156.993057 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group and a chlorine atom . The exact spatial arrangement of these groups can vary, leading to different polymorphs .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 387.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±22.3 °C .

Scientific Research Applications

Polymorphism and Phase Transitions

3-Chloroisonicotinic acid exhibits polymorphism, presenting in three different forms (I, II, and III), each with unique torsion angles and hydrogen-bonded chains. This characteristic is crucial for understanding solid-state structure–property relationships and can be valuable for further studies in this area (Long et al., 2015).

Biocatalysis and Chemical Synthesis

The compound is involved in biotransformation processes. For instance, Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, an important precursor in synthesizing pesticides and medicines (Jin et al., 2011). Additionally, 2-Chloronicotinic acid has been synthesized from 3-cyanopyridine through oxidation, chlorination, and hydrolysis, highlighting its role in chemical synthesis processes (Wei Xiao-lei, 2010).

Supramolecular Interactions and Conductivity

This compound is used in synthesizing coordination polymers with copper-iodine double-chain coordination. These polymers exhibit semiconductor properties and the chloro substituent influences their electrical conductivity. This finding is significant for developing new materials with tailored electrical properties (Conesa-Egea et al., 2018).

Electrocatalysis

The compound plays a role in electrocatalysis, as evidenced by polarographic and voltammetric studies on its electroreduction at mercury electrodes. This research is vital for understanding the electrochemical behavior of chlorinated organic compounds (Montoya & Mellado, 2008).

Medicinal Chemistry

While specifically avoiding details on drug use and side effects, it's important to note that this compound derivatives have been synthesized with anti-inflammatory properties, indicating its potential in medicinal chemistry (Pavlova et al., 2002).

Safety and Hazards

3-Chloroisonicotinic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAZXWFEMDJTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370964
Record name 3-chloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-27-0
Record name 3-chloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroisonicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-chloropyridine (1.00 mL, 10.5 mmol) in THF at −78° C. was treated dropwise with a solution of lithium diisopropylamide in THF [freshly prepared by addition of butyllithium (7.21 mL, 11.5 mmol) to diisopropylamine (11.5 mmol)]. After 0.25 h, the mixture was treated with carbon dioxide (g) and slowly warmed to ambient temperature. The mixture was concentrated, partitioned between EtOAc and water, and the aqueous layer was washed with EtOAc (2×). The pH of the aqueous layer was adjusted (˜3) by addition of 1 N HCl and then washed with EtOAc (3×). The combined extracts were dried with magnesium sulfate and concentrated. The residue was recrystallized from EtOAC yielding 200 mg (12%) of 3-chloroisonicotinic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-chloroisonicotinic acid be used as a building block for synthesizing more complex structures?

A: Yes, this compound serves as a valuable precursor in synthesizing dibenzo[f,h]quinolines via a palladium-catalyzed decarboxylative annulation reaction with dibenzo[b,d]iodol-5-ium triflates. [] This reaction tolerates various electron-donating and electron-withdrawing substituents on both reactants. Importantly, the carboxylic acid group in this compound exhibits a stronger ortho-directing effect than the pyridine nitrogen, enabling site-selective C-H functionalization of the resulting dibenzo[f,h]quinolines. []

Q2: How does the stepwise chlorination of isonicotinic acid affect its coordination with uranyl and silver ions?

A: Stepwise chlorination of isonicotinic acid, progressing from the unsubstituted acid to this compound and then to 3,5-dichloroisonicotinic acid, drastically alters the resulting structures of heterometallic uranyl-silver coordination polymers. [] The bulky chlorine atoms, particularly in the di-chlorinated derivative, introduce steric hindrance that forces the carboxyl group to coordinate with silver ions instead of the expected uranyl ions. This shift in coordination behavior leads to the formation of diverse 3D heterometallic frameworks with high coordination numbers for silver. []

Q3: Have computational methods been used to investigate this compound?

A: Although currently unpublished, research utilizing first-principles calculations and Hirshfeld surface analysis has been undertaken to elucidate the conformational polymorphism of this compound. [] This research aims to provide further insights into the stability and properties of the different polymorphs at a molecular level.

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